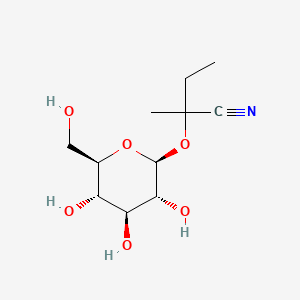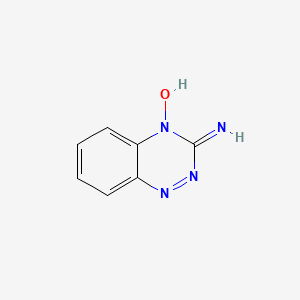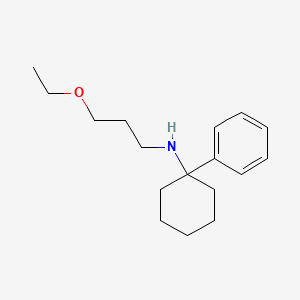
Perfluorohexanoato de sodio
Descripción general
Descripción
Sodium perfluorohexanoate, also known as Sodium perfluorohexanoate, is a useful research compound. Its molecular formula is C6F11NaO2 and its molecular weight is 336.03 g/mol. The purity is usually 95%.
The exact mass of the compound Sodium perfluorohexanoate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Sodium perfluorohexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium perfluorohexanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Destino ambiental y transporte
SPFHx, debido a su resistencia a la hidrólisis, fotólisis y biodegradación, es persistente en el medio ambiente . Esta propiedad lo convierte en un tema de interés en estudios relacionados con el destino ambiental y el transporte. Los investigadores utilizan SPFHx para comprender el movimiento y la longevidad de los compuestos perfluorados en varios ecosistemas.
Toxicocinética
Los estudios de toxicocinética de SPFHx implican comprender su absorción, distribución, metabolismo y eliminación en organismos vivos . Estos estudios son cruciales para evaluar los posibles riesgos para la salud asociados con la exposición a SPFHx y desarrollar pautas de seguridad para su uso.
Evaluación de genotoxicidad
SPFHx ha sido evaluado por su potencial para causar mutaciones genéticas. Estudios como la prueba de Ames y las pruebas de aberración cromosómica en linfocitos humanos se llevan a cabo para evaluar la genotoxicidad de SPFHx . Estas evaluaciones contribuyen a la comprensión más amplia del perfil de seguridad del compuesto.
Aplicaciones industriales
Debido a su estabilidad química y térmica única, SPFHx se utiliza en diversas aplicaciones industriales. Sus propiedades hidrófobas y oleófogas lo convierten en un componente ideal en surfactantes y polímeros, proporcionando un rendimiento incomparable en estos productos .
Química analítica
SPFHx se utiliza en química analítica para desarrollar y refinar métodos de detección de compuestos perfluorados. Su naturaleza estable permite probar técnicas como la cromatografía líquida y la espectrometría de masas, que son esenciales para el monitoreo ambiental .
Evaluación de riesgos
SPFHx es objeto de estudios de evaluación de riesgos debido a su presencia en el medio ambiente y los posibles impactos en la salud. Estos estudios tienen como objetivo establecer pautas regulatorias y gestionar los riesgos asociados con su uso y eliminación .
Tecnologías fluoradas alternativas
La investigación sobre tecnologías fluoradas alternativas a menudo involucra SPFHx. Sirve como punto de comparación para sustancias nuevas, potencialmente menos dañinas, que podrían reemplazar los ácidos perfluoroalquilo de cadena larga en diversas aplicaciones .
Estudios de impacto en la salud
SPFHx se estudia por sus posibles impactos en la salud humana, incluida la inmunotoxicidad, los trastornos tiroideos y renales y el cáncer. Estos estudios son vitales para comprender los efectos a largo plazo de la exposición y para informar las decisiones de salud pública .
Mecanismo De Acción
Target of Action
Sodium perfluorohexanoate, a member of the perfluoroalkyl acids (PFAAs) family, primarily targets the thyroid hormone (TH) pathway . The TH pathway plays a crucial role in various biological processes, including metabolism, growth, and development .
Mode of Action
Sodium perfluorohexanoate interacts with its targets by modulating the expression of TH-responsive genes. This modulation can lead to significant changes in the TH pathway, affecting the normal functioning of the thyroid hormone .
Biochemical Pathways
The primary biochemical pathway affected by sodium perfluorohexanoate is the thyroid hormone pathway . The compound’s interaction with this pathway can lead to changes in the expression of various genes, including Type II and Type III 5′-deiodinases (D2 and D3), cytochrome P450 3A37, neurogranin (RC3), and octamer motif binding factor 1 . These genes play a critical role in the regulation of thyroid hormone levels and their downstream effects.
Result of Action
The action of sodium perfluorohexanoate can lead to various molecular and cellular effects. For instance, it can reduce plasma TH levels in a concentration-dependent manner . It can also induce changes in mRNA levels in the liver and cerebral cortex . These changes can potentially impact various biological processes, including growth and development .
Action Environment
The action, efficacy, and stability of sodium perfluorohexanoate can be influenced by various environmental factors. As a member of the PFAAs family, sodium perfluorohexanoate is known for its environmental persistence, resistance to degradation, and potential to biomagnify in food chains . These characteristics can influence the compound’s environmental distribution and potential for human exposure .
Propiedades
IUPAC Name |
sodium;2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF11O2.Na/c7-2(8,1(18)19)3(9,10)4(11,12)5(13,14)6(15,16)17;/h(H,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMRWXUIVFZGSD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F11NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052856 | |
| Record name | Sodium perfluorohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2923-26-4 | |
| Record name | Sodium undecafluorohexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002923264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 2,2,3,3,4,4,5,5,6,6,6-undecafluoro-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium perfluorohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium undecafluorohexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.984 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM UNDECAFLUOROHEXANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OO621FAE3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Sodium perfluorohexanoate interact with other surfactants in solution, and what are the implications of these interactions?
A1: Sodium perfluorohexanoate (FC5) exhibits highly non-ideal mixing behavior with the cationic surfactant cetyltrimethylammonium bromide (C16TAB) in aqueous solutions []. This non-ideal mixing, characterized by a large negative β value in the regular solution model, suggests strong attractive interactions between FC5 and C16TAB. These interactions lead to the formation of various self-assembled structures depending on the total surfactant concentration and mixing ratio. For instance, at low FC5 concentrations (below its critical micelle concentration), adding small amounts of C16TAB induces the formation of large structures like vesicles []. In contrast, when added to pre-formed FC5 micelles (above FC5's critical micelle concentration), C16TAB causes a viscosity increase and eventually phase separation into rodlike micellar solutions []. These findings highlight the potential for tailoring the self-assembly and resulting properties of surfactant mixtures by manipulating the interactions between fluorinated and hydrocarbon surfactants.
Q2: Are there any toxicological studies available for Sodium perfluorohexanoate, and what do they reveal about its safety profile?
A3: Yes, toxicological evaluations of Sodium perfluorohexanoate have been conducted to assess its safety profile. While specific details about the toxicological data are not provided in the abstracts, there are published studies focusing on the oral repeated dose subchronic toxicity, one-generation reproduction toxicity, genotoxicity, and developmental toxicity of Sodium perfluorohexanoate []. These studies provide valuable insights into the potential health effects associated with exposure to this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B1260418.png)
![N-(4-propan-2-ylphenyl)-1-[(1,3,3-trimethyl-2-oxo-5-indolyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B1260419.png)
![3-(4-Chloro-phenyl)-8-methyl-2-(5-phenyl-oxazol-2-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B1260420.png)

![4-Hydroxy-4-[(E)-3-hydroxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one](/img/structure/B1260422.png)




